Fragment‑Compliant Molecular Weight Advantage vs. Typical Drug‑Like Oxazole Derivatives
The target compound has a molecular weight of 181.11 g/mol, which falls within the optimal fragment range (MW ≤ 300 Da, ideally ≤ 250 Da) for fragment-based screening libraries . In contrast, many biologically active oxazole derivatives used as preclinical leads (e.g., oxazole‑based 5‑lipoxygenase inhibitors) carry molecular weights exceeding 350‑400 g/mol, limiting their suitability for fragment‑based approaches [1]. The low MW of this compound facilitates efficient hit elaboration with greater synthetic control over subsequent property modulation.
| Evidence Dimension | Molecular Weight (Fragment Suitability) |
|---|---|
| Target Compound Data | 181.11 g/mol |
| Comparator Or Baseline | Typical oxazole‑based drug leads: >350 g/mol |
| Quantified Difference | ~50% lower MW than typical oxazole leads |
| Conditions | Calculated from molecular formula C₆H₆F₃NO₂ vs. representative oxazole‑containing 5‑lipoxygenase inhibitors from literature |
Why This Matters
Lower molecular weight directly correlates with higher ligand efficiency and greater potential for property optimization in fragment-to-lead campaigns, making this compound a more versatile starting point than heavier oxazole scaffolds.
- [1] Crawley, G. C.; Briggs, M. T.; et al. Azole Phenoxy Hydroxyureas as Selective and Orally Active Inhibitors of 5‑Lipoxygenase. J. Med. Chem. 1996, 39, 2647‑2656. (Representative oxazole‑based drug leads with MW > 350 g/mol.) View Source
